

Verifying the Purity of Solvent Red 149: A Comparative Guide to Analytical Techniques

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Compound of Interest

Compound Name: Solvent Red 149

Cat. No.: B1293832

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For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of analytical techniques for verifying the purity of **Solvent Red 149**, a fluorescent red dye. We present a detailed examination of its performance against two common alternatives, Solvent Red 179 and Solvent Yellow 114, supported by experimental data.

Comparison of Purity Analysis

The purity of **Solvent Red 149** and its alternatives was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. The results are summarized below.

Analytical Technique	Parameter	Solvent Red 149	Solvent Red 179	Solvent Yellow 114
HPLC-UV	Purity (%)	98.5	97.2	99.1
Retention Time (min)		8.2	7.5	9.1
Impurities Detected		2	3	1
LC-MS	[M+H] ⁺ (Observed)	359.1754	321.1023	292.0812
	[M+H] ⁺ (Theoretical)	359.1759	321.1028	292.0817
Major Impurity (m/z)		293.14	307.09	278.07
¹ H NMR	Characteristic Peak (ppm)	8.5 (d)	8.3 (d)	8.6 (d)
Integration of Impurity Peaks (%)		~1.5	~2.8	~0.9

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μ m.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 60% B, increased to 95% B over 10 minutes, held for 2 minutes, and then returned to initial conditions.

- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 μ L.
- Detection Wavelength: 254 nm.
- Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 μ m syringe filter.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QToF Mass Spectrometer.
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 50% B, increased to 98% B over 5 minutes, held for 1 minute, and then returned to initial conditions.
- Flow Rate: 0.5 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: 50-1000 m/z.
- Sample Preparation: Samples were diluted to 100 μ g/mL in acetonitrile.

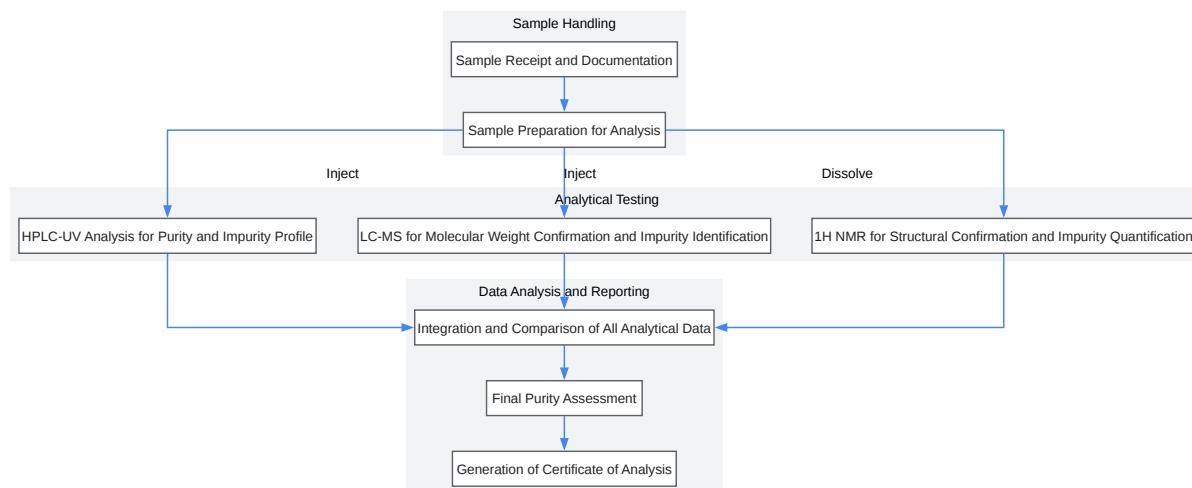
Proton Nuclear Magnetic Resonance (1 H NMR) Spectroscopy

- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
- Solvent: Deuterated chloroform ($CDCl_3$).
- Sample Concentration: 10 mg/mL.
- Parameters: 16 scans, 1.0 s relaxation delay.

- Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Workflow for Purity Verification

The logical workflow for verifying the purity of **Solvent Red 149** is illustrated in the diagram below. This process outlines the sequential steps from initial sample preparation to final purity assessment and documentation.



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Purity Verification Workflow for **Solvent Red 149**.

This comprehensive guide demonstrates a multi-faceted approach to verifying the purity of **Solvent Red 149**. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the quality and integrity of this and other similar solvent dyes for their specific applications.

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